molecular formula C11H14N2O B1351385 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one CAS No. 1012-59-5

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one

Cat. No.: B1351385
CAS No.: 1012-59-5
M. Wt: 190.24 g/mol
InChI Key: HOVBFJHZALSDBM-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with ethyl and methyl substituents at the 2-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one typically involves the cyclocondensation of anthranilamide with aldehydes or ketones. One common method is the reaction of anthranilamide with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux conditions . Another approach involves the use of isatoic anhydride, amines, and aldehydes in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts such as copper-based nanocomposites or molecular sieves supported with lanthanum . These catalysts offer advantages such as high yields, mild reaction conditions, and reusability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolin-4(3H)-one analogues.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinazolin-4(3H)-one analogues, dihydroquinazolinone derivatives, and various substituted quinazolinones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups at the 2-position enhance its lipophilicity and may improve its pharmacokinetic properties compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-11(2)12-9-7-5-4-6-8(9)10(14)13-11/h4-7,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVBFJHZALSDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402379
Record name SBB056413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-59-5
Record name SBB056413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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